

CAS 1198-64-7 chemical properties

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Compound of Interest

Compound Name: 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-

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An In-depth Technical Guide to CAS 1198-64-7: 2,3,5,6-Tetrafluoro-1,4-phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and primary applications of the compound associated with CAS number 1198-64-7. While some databases may show ambiguity, this CAS number predominantly refers to 2,3,5,6-Tetrafluoro-1,4-phenylenediamine, a key fluorinated monomer. This document is intended for researchers, scientists, and professionals in drug development and material science. It details the compound's characteristics, presents quantitative data in structured tables, describes relevant experimental methodologies, and illustrates a key synthetic application through a detailed workflow diagram.

Compound Identification and Overview

The CAS (Chemical Abstracts Service) registry number 1198-64-7 is primarily assigned to 2,3,5,6-Tetrafluoro-1,4-phenylenediamine.^[1] It is a fluorinated aromatic diamine with a molecular formula of $C_6H_4F_4N_2$.^[2] This compound and its isomers, such as 2,4,5,6-Tetrafluoro-1,3-phenylenediamine, are of significant interest in material science. The presence of four electron-withdrawing fluorine atoms on the benzene ring imparts unique properties, including high thermal stability and chemical resistance, to the polymers derived from it.^[2]

Its primary application is as a monomer for the synthesis of high-performance fluorinated polyimides, which are used in electronics, aerospace, and other demanding fields.^{[3][4]} It also serves as a building block or linker for Covalent Organic Frameworks (COFs).^[1] Due to its

nature as a synthetic intermediate, there is limited to no data available on its biological signaling pathways; its study is focused on chemical synthesis and material properties.

Physicochemical Properties

The physical and chemical properties of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine are summarized in the tables below. Data is aggregated from various chemical suppliers and databases.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ F ₄ N ₂	[1] [2] [5]
Molecular Weight	180.10 g/mol	[1] [6] [7]
Appearance	White to Gray to Brown powder/crystal	
Melting Point	143 - 147 °C	
Boiling Point	213.1 ± 35.0 °C (Predicted)	[2] [5]
Density	1.624 ± 0.06 g/cm ³ (Predicted)	[1] [2] [5]
Flash Point	90.5 ± 16.6 °C	[1] [2]
Vapor Pressure	0.167 mmHg at 25°C	[1] [2] [5]
Refractive Index	1.538 - 1.539	[1] [2] [5]
Solubility	Soluble in Methanol	[2]

Table 2: Computational and Spectroscopic Data

Property	Value / Identifier	Source(s)
XLogP3	1	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	6	[1]
Topological Polar Surface Area	52 Å ²	[1]
InChI Key	FVFYRXJKYAVFSB-UHFFFAOYSA-N	[7]
SDBS Number	18206	

Experimental Protocols

Detailed experimental methodologies are crucial for the application and analysis of chemical compounds. Below are protocols relevant to the synthesis and use of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine.

General Synthesis of Fluorinated Phenylenediamines

The synthesis of tetrafluorophenylenediamines often involves the amination of a polyfluorinated benzene precursor. A representative method is the reaction of hexafluorobenzene with aqueous ammonia under high pressure and temperature in an autoclave. This process involves nucleophilic aromatic substitution where fluorine atoms are displaced by amino groups.

Methodology:

- **Reactant Charging:** Hexafluorobenzene is charged into a steel autoclave.
- **Ammonia Addition:** An aqueous solution of ammonia is added to the autoclave. The concentration and molar excess of ammonia are critical parameters.
- **Reaction Conditions:** The sealed autoclave is heated to a specific temperature (e.g., 180-220 °C) for several hours (e.g., 6-10 hours). The pressure inside the vessel will rise significantly.

- **Cooling and Depressurization:** After the reaction period, the autoclave is cooled to room temperature, and the excess ammonia pressure is carefully vented.
- **Product Isolation:** The reaction mixture is transferred from the autoclave. The solid product is isolated by filtration.
- **Purification:** The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by sublimation, to yield the pure tetrafluorophenylenediamine.

Polyimide Synthesis via Polycondensation

A primary application of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is its use as a diamine monomer in the synthesis of fluorinated polyimides. The following is a two-step protocol for forming a poly(amic acid) precursor, followed by thermal imidization to yield the final polyimide film.^[2]

Step 1: Poly(amic acid) Synthesis

- **Monomer Dissolution:** A stoichiometric amount of the diamine (2,3,5,6-Tetrafluoro-1,4-phenylenediamine) is dissolved in a dry, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), in a flask under an inert atmosphere (e.g., nitrogen).
- **Dianhydride Addition:** An equimolar amount of a dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), is added to the stirred solution in portions.
- **Polymerization:** The reaction mixture is stirred at room temperature for 24 hours.^[2] The viscosity of the solution will increase significantly as the poly(amic acid) polymer forms.

Step 2: Thermal Imidization

- **Film Casting:** The viscous poly(amic acid) solution is filtered and then cast onto a substrate, such as a glass plate or silicon wafer, to a uniform thickness.

- **Solvent Removal:** The cast film is placed in a vacuum oven and subjected to a staged heating program to gradually remove the solvent and induce cyclodehydration (imidization). A typical heating cycle is:
 - 70 °C for 12 hours
 - 100 °C for 2 hours
 - 150 °C for 2 hours
 - 200 °C for 2 hours
 - 250 °C for 2 hours
 - Finally, 300 °C for 1 hour^[2]
- **Film Recovery:** After cooling to room temperature, the resulting transparent, flexible polyimide film is carefully removed from the substrate.

Purity Analysis by Gas Chromatography (GC)

The purity of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is often assessed using Gas Chromatography (GC), as indicated by suppliers.

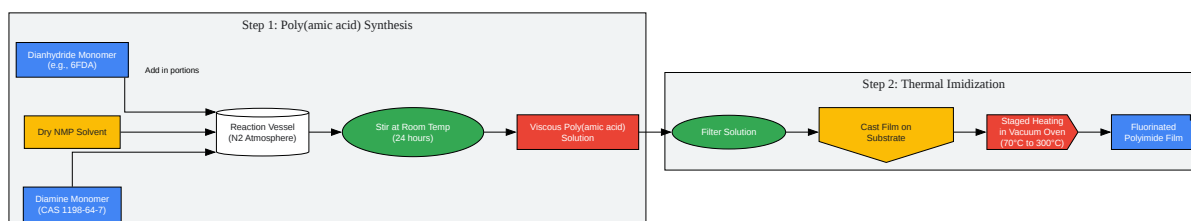
Methodology:

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetone).
- **Instrumentation:** A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5) and a Flame Ionization Detector (FID) is used.
- **GC Conditions:**
 - **Injector Temperature:** Typically set around 250 °C.

- Oven Program: A temperature gradient is programmed to ensure separation, for example, starting at 100 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.
- Detector Temperature: Typically set around 300 °C.
- Data Analysis: The resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of a fluorinated polyimide, a principal application of CAS 1198-64-7.



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Caption: Workflow for two-step polyimide synthesis.

Applications

The unique structure of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine makes it a valuable component in advanced materials.

- **High-Performance Polymers:** It is a critical building block for fluorinated polyimides. These polymers exhibit exceptional thermal stability, low dielectric constants, high optical transparency, and excellent chemical resistance, making them suitable for microelectronics, flexible displays, and aerospace applications.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Covalent Organic Frameworks (COFs):** As a rigid and functionalized linker, it can be used in the synthesis of COFs.[\[1\]](#) These crystalline porous polymers have potential applications in gas storage, separation, and catalysis.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is classified with the following hazards.

- **GHS Pictogram:** GHS07 (Exclamation Mark)
- **Signal Word:** Warning
- **Hazard Statements:**
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- **Precautionary Statements:**
 - P261: Avoid breathing dust.
 - P280: Wear protective gloves/eye protection/face protection.[\[1\]](#)
 - P302+P352: IF ON SKIN: Wash with plenty of water.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) and handling in a well-ventilated area or fume hood, are required. The material may be sensitive to light and air, and storage under an inert atmosphere is recommended.

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